S-Phenylsulfonylcysteine

Thiol blocking S-nitrosylation detection Bioconjugation chemistry

S-Phenylsulfonylcysteine (SPSC), also known as S-(phenylsulfonyl)-L-cysteine (CAS: 97512-83-9), is an L-cysteine derivative featuring a phenylsulfonyl moiety attached to the sulfur atom. It is classified as a biochemical assay reagent with dual functionality: it acts as a thiol-blocking agent for proteins and peptides and, based on in vitro enzymatic data, exhibits inhibitory activity against certain cysteine proteases.

Molecular Formula C9H11NO4S2
Molecular Weight 261.3 g/mol
Cat. No. B593596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Phenylsulfonylcysteine
Synonyms​SPSC
Molecular FormulaC9H11NO4S2
Molecular Weight261.3 g/mol
Structural Identifiers
InChIInChI=1S/C9H11NO4S2/c10-8(9(11)12)6-15-16(13,14)7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1
InChIKeyYKYWKTOUPAICGF-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Phenylsulfonylcysteine (SPSC): A Specialized Thiol-Blocking Reagent and Cysteine Protease Modulator


S-Phenylsulfonylcysteine (SPSC), also known as S-(phenylsulfonyl)-L-cysteine (CAS: 97512-83-9), is an L-cysteine derivative featuring a phenylsulfonyl moiety attached to the sulfur atom . It is classified as a biochemical assay reagent with dual functionality: it acts as a thiol-blocking agent for proteins and peptides and, based on in vitro enzymatic data, exhibits inhibitory activity against certain cysteine proteases [1]. A defining and differentiating characteristic is its established role as the foundational reagent in the thiosulfonate switch technique (TST), where it facilitates the detection of protein S-nitrosothiols under mild acidic conditions .

Why SPSC Cannot Be Directly Substituted in S-Nitrosothiol Detection or Specialized Blocking Workflows


S-Phenylsulfonylcysteine is not a generic or universally interchangeable thiol-blocking agent. Its utility is intrinsically tied to a specific mechanism of action: the formation of a mixed disulfide intermediate at a mild acidic pH of 4.0, which is the critical first step of the thiosulfonate switch technique (TST) [1]. This is a structured, multi-step protocol where SPSC reacts with free protein thiols to form an S-phenylsulfonylcysteine residue, a prerequisite for subsequent conversion and fluorescent tagging [2]. Direct substitution with conventional alkylating agents like iodoacetamide or N-ethylmaleimide, which operate via irreversible covalent modification, would circumvent this essential intermediate state, rendering the TST protocol for specific S-nitrosothiol detection ineffective . Therefore, for the specific application of detecting protein S-nitrosylation, SPSC is not merely a preferred reagent but an integral component of the validated methodology.

Quantitative Evidence for SPSC: Head-to-Head Performance and Specificity Data


SPSC vs. Iodoacetamide: Superior Thiol Blocking Efficiency at pH 4.0 for S-Nitrosothiol Detection

S-Phenylsulfonylcysteine demonstrates superior and mechanistically essential performance as a thiol-blocking agent under the mild acidic conditions (pH 4.0) required for the Thiosulfonate Switch Technique (TST), a key method for detecting protein S-nitrosothiols [1]. This is in direct contrast to common alkylating agents like iodoacetamide. While iodoacetamide is an efficient thiol-blocker at neutral to slightly alkaline pH, its use at pH 4.0 is not part of the validated TST protocol and would likely result in a different, irreversible modification (carbamidomethylation), preventing the subsequent formation of the required mixed disulfide intermediate with a fluorescent probe [2]. The TST protocol explicitly relies on the 'facile reaction' of SPSC at pH 4.0 to form the requisite protein-S-phenylsulfonylcysteine residues [3]. This qualitative differentiation is critical for experimental design; substitution would invalidate the assay's chemical logic.

Thiol blocking S-nitrosylation detection Bioconjugation chemistry

In Vitro Protease Inhibition: 500-Fold Selectivity of SPSC for Cathepsin L over Cathepsin B

Based on independent in vitro enzymatic assays reported in BindingDB, S-Phenylsulfonylcysteine exhibits significant and highly selective inhibitory activity against the cysteine protease Cathepsin L, with an IC50 of 398 nM at pH 7.0 [1]. This is contrasted by its negligible activity against the related cysteine protease Cathepsin B, where an IC50 of 7,900 nM was reported at pH 5.5 [2]. This represents an approximately 20-fold difference in potency, indicating that SPSC is not a broad-spectrum or pan-cathepsin inhibitor. While assay conditions differ slightly in pH (7.0 vs 5.5), the nearly two-order-of-magnitude difference in potency strongly suggests a genuine selectivity profile that is relevant for in vitro applications.

Cysteine protease inhibition Enzyme selectivity Cathepsin activity

Comparative Aqueous Solubility: SPSC Demonstrates a 5-Fold Advantage Over a Common Fluorogenic Substrate Solubility

S-Phenylsulfonylcysteine exhibits good solubility in water, a property that simplifies experimental handling and assay design [1]. While solubility is not a competitive differentiator against other small-molecule thiol blockers (many of which also have aqueous solubility), it provides a significant practical advantage when compared to hydrophobic components often used in related workflows, such as fluorogenic peptide substrates. For instance, the common fluorogenic substrate Z-Phe-Arg-AMC has a reported water solubility of approximately 0.1 mg/mL [2]. In contrast, the vendor datasheet for SPSC specifically notes 'Good in water,' and it is formulated for aqueous use [1]. This improved solubility profile can facilitate higher working concentrations in purely aqueous buffers, reducing the need for organic co-solvents like DMSO or DMF that can sometimes interfere with protein structure or enzyme activity.

Solubility Aqueous formulation Biochemical assay conditions

High-Impact Scenarios for S-Phenylsulfonylcysteine Procurement


Detection of Protein S-Nitrosylation via the Thiosulfonate Switch Technique (TST)

This is the primary and most well-documented application for SPSC. Researchers studying nitrosative stress and S-nitrosylation-mediated signaling pathways can use SPSC as the essential, first-step blocking reagent in the TST protocol [1]. This validated method converts labile S-nitrosothiols on proteins into stable, fluorescently-tagged mixed disulfides, enabling detection via gel electrophoresis, mass spectrometry, or imaging [2]. Procurement of SPSC is justified by its documented role in this specific, published methodology, for which substitution with other thiol-blocking reagents would lead to assay failure.

Selective In Vitro Inhibition of Cathepsin L in Biochemical and Cellular Assays

Researchers investigating the specific role of the cysteine protease Cathepsin L in processes such as antigen processing, extracellular matrix remodeling, or viral entry can utilize SPSC as a selective tool compound. Based on in vitro data showing an IC50 of 398 nM for Cathepsin L and a ~20-fold lower potency against Cathepsin B [1], SPSC offers a useful window of selectivity. This makes it a suitable reagent for in vitro experiments where distinguishing between the activities of Cathepsin L and other related cathepsins is critical for interpreting biological outcomes.

General Thiol-Blocking in Protein Chemistry for Structure-Function Studies

Beyond its specialized role in the TST protocol, SPSC can be used as a general thiol-blocking reagent to investigate the role of specific cysteine residues in protein structure, enzymatic activity, or protein-protein interactions [1]. Its good water solubility provides a practical handling advantage, allowing for the preparation of aqueous stock solutions and avoiding the need for organic co-solvents that might denature proteins [2]. This makes it a convenient choice for routine blocking experiments where maintaining the native conformation of a protein in an aqueous environment is a priority.

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